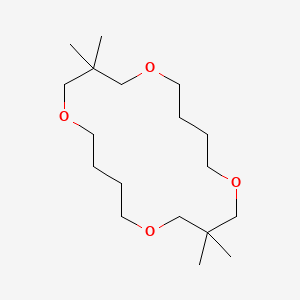
2,3-Dihydroxyhexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxyhexa-2,4-dienedioic acid is a chemical compound with the molecular formula C6H6O6 It is characterized by the presence of two hydroxyl groups and a conjugated diene system within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxyhexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents. For instance, the oxidation of 2,3-dihydroxyhexadiene can yield the desired compound under controlled conditions. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reaction is carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the diene system into a saturated structure.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alcohols or alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexanedioic acid derivatives.
Substitution: Formation of esters or ethers with varying alkyl groups.
Aplicaciones Científicas De Investigación
2,3-Dihydroxyhexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system allow the compound to participate in redox reactions, influencing cellular processes. Additionally, the compound may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexadienoic acid: Shares a similar diene system but lacks the hydroxyl groups.
Hexanedioic acid: Contains a similar carbon backbone but lacks the conjugated diene system.
2,3-Dihydroxybutanedioic acid: Contains hydroxyl groups but has a different carbon backbone.
Uniqueness
2,3-Dihydroxyhexa-2,4-dienedioic acid is unique due to the presence of both hydroxyl groups and a conjugated diene system. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91380-28-8 |
|---|---|
Fórmula molecular |
C6H6O6 |
Peso molecular |
174.11 g/mol |
Nombre IUPAC |
2,3-dihydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O6/c7-3(1-2-4(8)9)5(10)6(11)12/h1-2,7,10H,(H,8,9)(H,11,12) |
Clave InChI |
IQFNSSXLMQNRQZ-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(=O)O)C(=C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


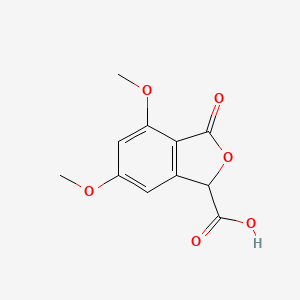
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
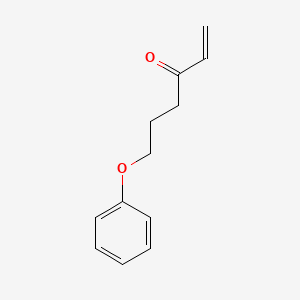
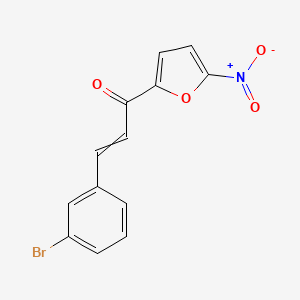
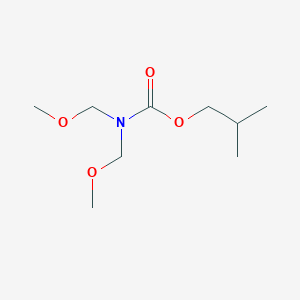
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
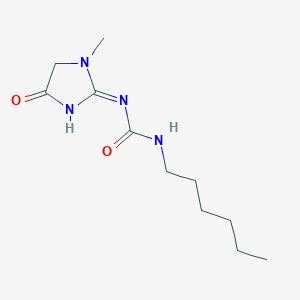
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

